molecular formula C8H7N3O2S B13946246 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid CAS No. 80945-69-3

2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid

Cat. No.: B13946246
CAS No.: 80945-69-3
M. Wt: 209.23 g/mol
InChI Key: KFQGHKHDJZZHIR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an appropriate solvent such as ethanol or methanol .

Another approach involves the cyclization of 2-aminobenzenethiol with hydrazine derivatives under acidic or basic conditions. This method can be optimized by using microwave irradiation or one-pot multicomponent reactions to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and renewable catalysts, is also being explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid is unique due to the presence of both hydrazinyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

80945-69-3

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-hydrazinyl-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c9-11-8-10-5-3-4(7(12)13)1-2-6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

KFQGHKHDJZZHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)NN

Origin of Product

United States

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